
Levonadifloxacin Arginine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levonadifloxacin is a broad-spectrum fluoroquinolone antibiotic potentially for the treatment of staphylococci.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Levonadifloxacin has been primarily studied for its effectiveness in treating ABSSSIs caused by MRSA. In clinical trials, it has shown high clinical success rates—up to 98.3% for oral administration and 93.7% for intravenous formulations. The drug's efficacy extends to various bacterial infections, including diabetic foot infections and respiratory infections .
2. Efficacy Against Resistant Strains
The compound exhibits potent activity against multiple resistant variants such as quinolone-resistant S. aureus and vancomycin-resistant strains. Its unique mechanism of action allows it to maintain effectiveness even in low pH environments typical of biofilms, making it suitable for treating complex infections .
3. Real-World Observational Studies
A retrospective study involving 1,229 patients demonstrated that levonadifloxacin achieved a clinical success rate of 96.1% in treating MRSA infections, highlighting its potential as a reliable treatment option in clinical settings . The mean duration of therapy was approximately 7.2 days, with a median time to clinical improvement of around four days across various infection types.
Data Tables
Study Type | Patient Population | Efficacy Rate | Indications |
---|---|---|---|
Phase III Trial | 1,200+ | 91% (IV), 95% (Oral) | ABSSSI, Diabetic Foot Infections |
Observational | 1,229 | 96.1% | Skin Infections, Respiratory Infections |
Comparative Study | 800+ | Comparable to Linezolid | Complex Bacterial Infections |
Case Studies
Case Study 1: Treatment of Diabetic Foot Infection
In a clinical setting, a patient with diabetic foot infection was treated with levonadifloxacin intravenously. The patient showed significant improvement within three days of therapy initiation, with complete resolution of infection by the end of the treatment period.
Case Study 2: Management of MRSA Pneumonia
A retrospective analysis included patients with pneumonia caused by MRSA who received levonadifloxacin as part of their treatment regimen. The results indicated a high rate of microbiological success (97%) and rapid clinical improvement.
Eigenschaften
CAS-Nummer |
627891-34-3 |
---|---|
Molekularformel |
C25H37FN6O7 |
Molekulargewicht |
552.6 |
IUPAC-Name |
L-arginine compound with (S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (1:1) hydrate |
InChI |
InChI=1S/C19H21FN2O4.C6H14N4O2.H2O/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9;/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t10-;4-;/m00./s1 |
InChI-Schlüssel |
LPJMHPRTAJJWOG-JSYSIMMRSA-N |
SMILES |
N[C@@H](CCCNC(N)=N)C(O)=O.O=C(C1=CN2[C@@H](C)CCC3=C2C(C1=O)=CC(F)=C3N4CCC(O)CC4)O.[H]O[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
WCK-771A; WCK-771; WCK771A; WCK771; WCK 771A; WCK 771 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.